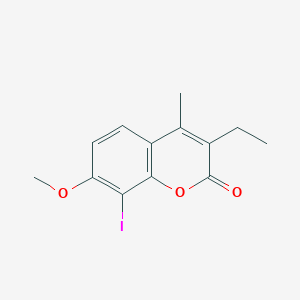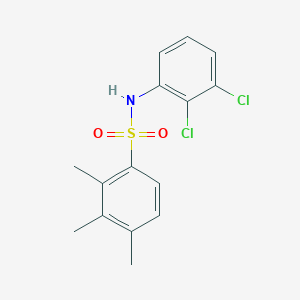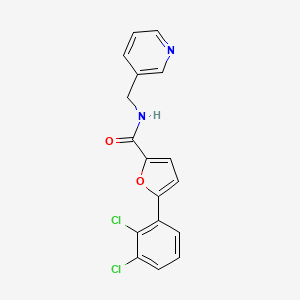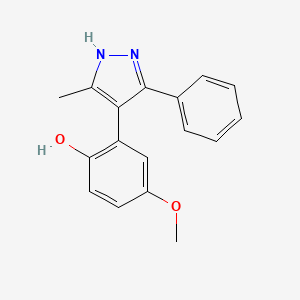
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMG is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
作用机制
DMG's mechanism of action is not fully understood, but it is believed to work by modulating the immune system and reducing inflammation. DMG has been shown to increase the production of cytokines, which help to regulate the immune response. DMG has also been shown to increase the production of glutathione, an antioxidant that helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMG has been shown to have a variety of biochemical and physiological effects. DMG has been shown to increase energy production in cells by enhancing mitochondrial function. DMG has also been shown to increase oxygen utilization in cells, which can help to improve athletic performance. DMG has been shown to improve immune function by increasing the production of cytokines and enhancing the activity of natural killer cells.
实验室实验的优点和局限性
DMG has several advantages for lab experiments, including its stability and ease of synthesis. DMG is also relatively non-toxic, making it a safe compound to work with in the lab. However, DMG's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for DMG research. One potential area of research is the use of DMG in treating neurodegenerative disorders. DMG has been shown to have neuroprotective effects and may be a promising candidate for treating diseases such as Alzheimer's and Parkinson's. Another area of research is the use of DMG in cancer therapy. DMG has been shown to have immunomodulatory effects and may be a potential candidate for enhancing the immune response to cancer cells. Finally, more research is needed to fully understand DMG's mechanism of action and its effects on various physiological systems.
合成方法
DMG can be synthesized through a simple reaction between N-methyl glycine and 2,5-dimethoxybenzaldehyde, followed by a reaction with methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain DMG in its pure form.
科学研究应用
DMG has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. DMG has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. DMG has also been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune disorders and cancer.
属性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIFFYQCJYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)


![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)

![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)